2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde
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Overview
Description
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a cyclopentylacetaldehyde core. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde typically involves the protection of the hydroxyl group of cyclopentylacetaldehyde with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: NaBH₄, LiAlH₄
Substitution: TBAF, acetic acid/water mixture
Major Products
Oxidation: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetic acid
Reduction: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylethanol
Substitution: Cyclopentylacetaldehyde
Scientific Research Applications
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl functionality during reactions, allowing selective transformations at the aldehyde site. The compound can participate in nucleophilic addition reactions, forming various intermediates that can be further manipulated to yield desired products .
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- tert-Butyldimethylsilyl chloride
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to linear or aromatic analogs. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopentylacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12(10-14)11-8-6-7-9-11/h10-12H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEQUFHRHDHVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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